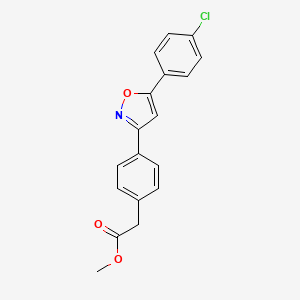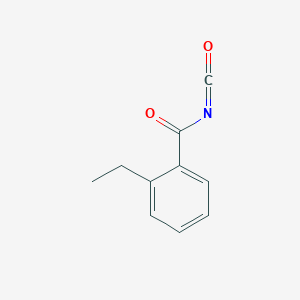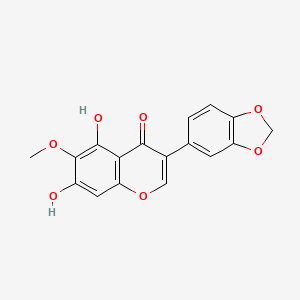
Dalspinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dalspinin is an isoflavone compound isolated from the roots of the plant Dalbergia spinosa . Isoflavones are a class of flavonoids known for their diverse biological activities and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dalspinin can be synthesized through the extraction of the roots of Dalbergia spinosa. The process involves the use of ethanol as a solvent to extract the compound from the plant material . The ethanolic extract is then subjected to silica gel column chromatography, eluting with a mixture of ethyl acetate and methanol (97:3) to isolate this compound as a cream-colored solid .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of the process would involve optimizing the extraction efficiency and purification steps to ensure a high yield of the compound. This may include the use of larger extraction vessels, continuous chromatography systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dalspinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydroisoflavones. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dalspinin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative enzymes . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Dalspinin is structurally similar to other isoflavones such as dalspinosin and caviunin . it is unique in its specific functional groups and biological activities.
Similar Compounds
Properties
CAS No. |
83162-85-0 |
|---|---|
Molecular Formula |
C17H12O7 |
Molecular Weight |
328.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O7/c1-21-17-10(18)5-13-14(16(17)20)15(19)9(6-22-13)8-2-3-11-12(4-8)24-7-23-11/h2-6,18,20H,7H2,1H3 |
InChI Key |
JPTHUHXDIAJESU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
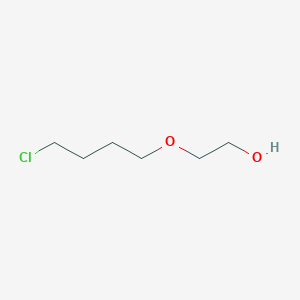
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)


![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)
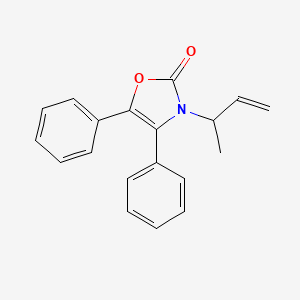
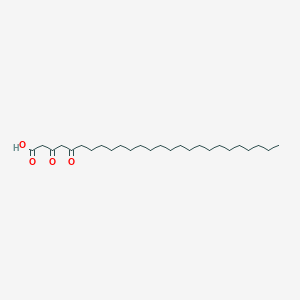
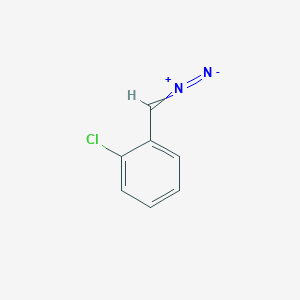
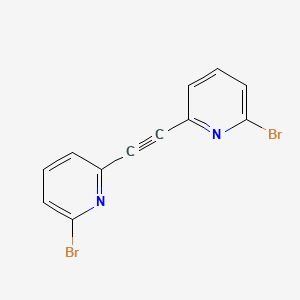
phosphane](/img/structure/B14432490.png)

